Chemotactic Potency of VGVAPG for Tumor Cells vs. Monocyte Chemotaxis
The VGVAPG sequence, which is the core active motif of Pal-VGVAPG, acts as a potent and specific chemoattractant for certain cell types. For M27 Lewis lung carcinoma cells, VGVAPG elicits a maximal chemotactic response at a very low concentration, demonstrating high potency and receptor specificity. This contrasts with its activity on monocytes, which requires a different concentration range, highlighting cell-type-specific signaling that is lost with non-specific analogs. [1] [2]
| Evidence Dimension | Chemotactic Activity (Effective Concentration) |
|---|---|
| Target Compound Data | Maximal chemotactic response at 5 nM |
| Comparator Or Baseline | Monocyte Chemotaxis |
| Quantified Difference | Significant difference in the concentration required for maximal activity (5 nM for tumor cells vs. a different optimal range for monocytes) |
| Conditions | M27 Lewis lung carcinoma cells in 48-microwell chemotaxis chambers vs. monocyte migration assays |
Why This Matters
This cell-type-specific potency defines the precise experimental conditions required for Pal-VGVAPG use, preventing off-target effects and ensuring reproducible data in focused research areas like tumor metastasis.
- [1] Blood, C. H., Sasse, J., Brodt, P., & Zetter, B. R. (1988). Identification of a tumor cell receptor for VGVAPG, an elastin-derived chemotactic peptide. The Journal of Cell Biology, 107(5), 1987–1993. View Source
- [2] Bisaccia, F., Castiglione Morelli, M. A., De Biasi, M., Traniello, S., Spisani, S., & Tamburro, A. M. (1994). Migration of monocytes in the presence of elastolytic fragments of elastin and in synthetic derivates. Structure-activity relationships. International Journal of Peptide and Protein Research, 44(4), 332–341. View Source
